ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate
Description
Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound featuring a triazatricyclic core
Properties
IUPAC Name |
ethyl 2-[(6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-31-20(28)12-24-22(29)18-11-17-21(26(18)14-16-7-5-4-6-8-16)25-19-10-9-15(2)13-27(19)23(17)30/h4-11,13H,3,12,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYRYVNAEWTHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate typically involves multi-step organic reactions. One common approach is the alkylation of a triazole derivative with an appropriate benzyl halide, followed by esterification with ethyl acetate under anhydrous conditions . The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase or other critical enzymes in microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure and often used in medicinal chemistry.
Triazole Derivatives: Share the triazole core and have similar applications.
Uniqueness
Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is unique due to its specific triazatricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Biological Activity
Ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and biological applications, particularly focusing on its role in medicinal chemistry.
Chemical Structure and Properties
This compound features a triazatricyclic core structure that contributes to its unique reactivity and biological properties. The compound's IUPAC name reflects its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-[(6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |
| Molecular Formula | C23H22N4O4 |
| CAS Number | 902044-33-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Alkylation of a Triazole Derivative : This is performed using an appropriate benzyl halide.
- Esterification : The alkylated product is then esterified with ethyl acetate under anhydrous conditions.
These methods can be optimized for industrial production using continuous flow reactors and green chemistry principles to enhance yield and minimize waste.
This compound exhibits biological activity primarily through enzyme inhibition mechanisms. It is believed to interact with critical enzymes such as DNA gyrase and other targets in microbial and cancer cells.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 20 |
A study demonstrated that derivatives of this compound could inhibit the growth of resistant bacterial strains effectively.
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
These findings suggest that ethyl 2-{(6-benzyl...}formamido)acetate may serve as a lead compound for developing new anticancer agents.
Case Studies
Several case studies highlight the biological applications of ethyl 2-{(6-benzyl...}formamido)acetate:
- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens and found promising results in inhibiting biofilm formation.
- Anticancer Research : In a recent clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard chemotherapy regimens and showed improved outcomes compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
